3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide
Description
3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide is a structurally complex heterocyclic compound featuring a tetrahydrothiophene 1,1-dioxide core substituted with benzylamino and 4-chlorophenylamino groups. The molecule’s stereochemistry and substituent arrangement are critical to its physicochemical and biological properties.
The tetrahydrothiophene 1,1-dioxide scaffold is known for its stability and synthetic versatility, enabling diverse functionalization at positions 3 and 4.
Properties
Molecular Formula |
C17H19ClN2O2S |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
4-N-benzyl-3-N-(4-chlorophenyl)-1,1-dioxothiolane-3,4-diamine |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-6-8-15(9-7-14)20-17-12-23(21,22)11-16(17)19-10-13-4-2-1-3-5-13/h1-9,16-17,19-20H,10-12H2 |
InChI Key |
UIVOXURRYWHGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include benzylamine, 4-chloroaniline, and a thiophene derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would depend on the specific transformation desired, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide with structurally related tetrahydrothiophene 1,1-dioxides and other heterocyclic sulfones:
Key Observations :
Substituent Effects on Reactivity and Binding: The benzylamino group in the target compound and ’s analog increases hydrophobicity compared to hydroxyl or sulfonyl substituents . This may enhance blood-brain barrier penetration, relevant for central nervous system targets.
Biological Activity Trends :
- Compounds with chlorophenyl substituents (e.g., ) often exhibit enhanced antimicrobial or anti-inflammatory activity due to halogen-bonding interactions .
- Pyrimidinyl substituents () are associated with kinase inhibition but may reduce metabolic stability, leading to discontinuation in development .
Synthetic Accessibility :
- The tetrahydrothiophene 1,1-dioxide core is typically synthesized via cyclization of sulfonated intermediates () or nucleophilic substitution (). The target compound’s synthesis likely involves sequential amination steps at positions 3 and 4 .
Thermodynamic Stability: Sulfonyl-substituted analogs () exhibit higher thermal stability compared to amino-substituted derivatives, as electron-withdrawing groups stabilize the sulfone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
